molecular formula C16H21N3O2S B6624109 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine

4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine

Cat. No.: B6624109
M. Wt: 319.4 g/mol
InChI Key: CGHGUSZJFUBQFC-UHFFFAOYSA-N
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Description

4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a dimethylamino group and an anilino group with an ethylsulfonyl substituent.

Properties

IUPAC Name

4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-4-22(20,21)15-7-5-14(6-8-15)18-12-13-9-10-17-16(11-13)19(2)3/h5-11,18H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHGUSZJFUBQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NCC2=CC(=NC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 4-ethylsulfonylaniline and 2-dimethylaminopyridine. The key steps involve the formation of an intermediate amine derivative followed by a nucleophilic substitution reaction to introduce the dimethylamino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can target the nitro group, if present, converting it to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as iron or hydrogen gas.

  • Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Sulfonyl chlorides or sulfonic acids from oxidation.

  • Amines from reduction reactions.

  • Various substituted pyridines from nucleophilic substitution.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-[(4-methylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine

  • 4-[(4-ethylsulfonylanilino)methyl]-N-methylpyridin-2-amine

This detailed overview provides a comprehensive understanding of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine, highlighting its synthesis, reactions, applications, and uniqueness

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